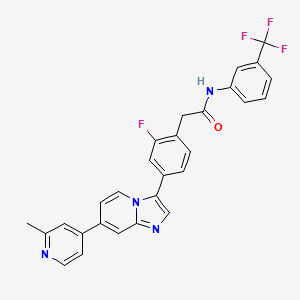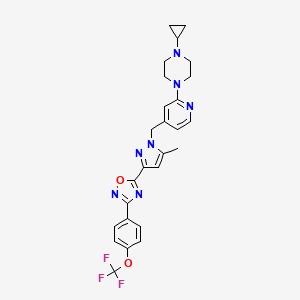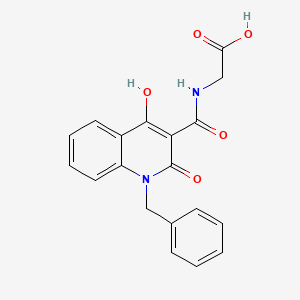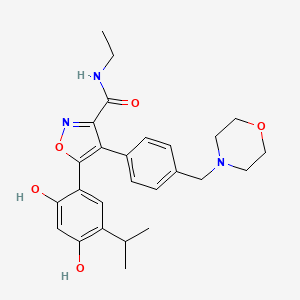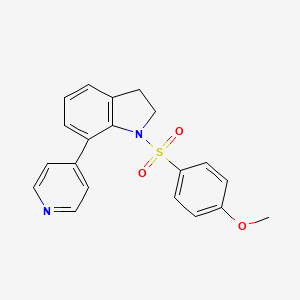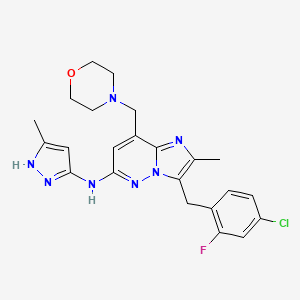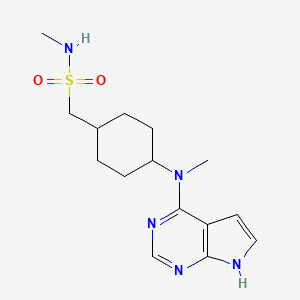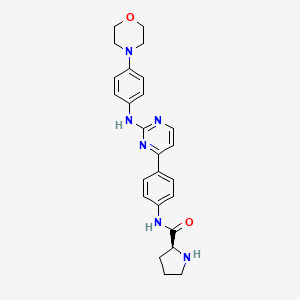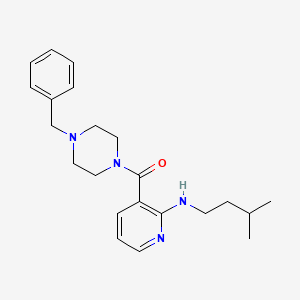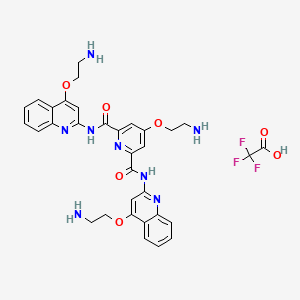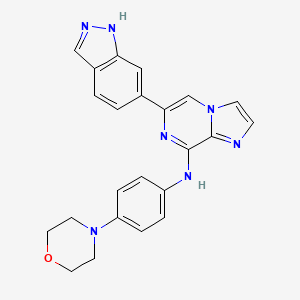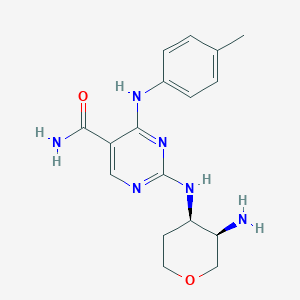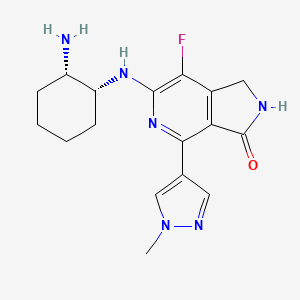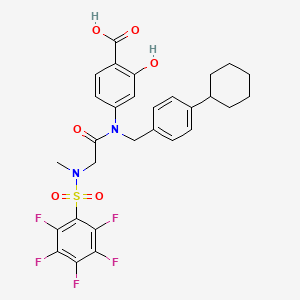
BP-1-102
Overview
Description
BP-1-102 is a small-molecule inhibitor that specifically targets the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. This compound is known for its ability to inhibit the phosphorylation and activation of STAT3, making it a valuable tool in cancer research and therapy .
Mechanism of Action
Target of Action
BP-1-102 primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a key transcriptional factor that plays a crucial role in numerous biological processes . It is involved in the development of cancer, with hyperactivation detected in many types of cancers and is an indicator of poor prognosis .
Mode of Action
This compound inhibits STAT3 by blocking its phosphorylation and dimerization . It directly interferes with the binding of the phosphorylated tyrosine residue (pTyr) of the upstream molecule to the Src homology 2 (SH2) domain of STAT3 . This inhibition disrupts the activation of STAT3, thereby attenuating the symptoms of diseases like glioblastoma and T-cell acute lymphoblastic leukemia .
Biochemical Pathways
This compound affects the JAK/STAT3/NF-κB pathway . It suppresses the activity of this pathway in cancer cells, leading to a decrease in the expression of downstream target genes critical to the dysregulated biological processes that promote cell growth and survival .
Result of Action
This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit invasion and migration abilities . For instance, it has been found to inhibit the proliferation of U251 and A172 cells, with IC50 values of 10.51 and 8.534 μM, respectively . It also induces apoptosis by decreasing the expression of B-cell lymphoma-2 and inhibits invasion and migration by decreasing the expression of matrix metallopeptidase 9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
BP-1-102 is synthesized through a multi-step chemical process. The synthesis involves the preparation of key intermediates, followed by their coupling and subsequent functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process allows for the production of this compound in sufficient quantities for research and preclinical studies .
Chemical Reactions Analysis
Types of Reactions
BP-1-102 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products include various derivatives of this compound with modified functional groups .
Scientific Research Applications
BP-1-102 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
BP-1-102 is unique in its high specificity and potency as a STAT3 inhibitor. Similar compounds include:
Stattic: Another small-molecule inhibitor of STAT3 that interacts with the SH2 domain.
SH-4-54: A compound that inhibits STAT3 by binding to the SH2 domain.
S3I-201: A STAT3 inhibitor that disrupts STAT3 dimerization.
This compound stands out due to its higher affinity for the STAT3 SH2 domain and its effectiveness in disrupting STAT3 signaling in various cancer cell lines .
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSFFVDMUSXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334493-07-0 | |
| Record name | BP-1-102 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of BP-1-102?
A1: this compound specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , , , ] It directly interacts with the Src homology 2 (SH2) domain of STAT3, a region crucial for STAT3 dimerization and subsequent activation. [, , , , ]
Q2: How does this compound binding to STAT3 affect its function?
A2: this compound binding to the SH2 domain of STAT3 effectively disrupts STAT3 dimerization. [, , , , ] This, in turn, prevents STAT3 from binding to DNA and activating the transcription of its target genes. [, , , , ]
Q3: What are the downstream consequences of this compound-mediated STAT3 inhibition?
A3: this compound-mediated STAT3 inhibition leads to the downregulation of several STAT3-regulated genes involved in cell survival, proliferation, angiogenesis, and drug resistance. [, , , , , ] Some of these genes include c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF. [, , , ] This downregulation ultimately induces apoptosis in tumor cells characterized by aberrant STAT3 activity. [, , , , , ]
Q4: How does this compound impact cellular processes beyond direct STAT3 inhibition?
A4: Beyond direct effects on STAT3, this compound treatment has been linked to:
- Modulation of other signaling pathways: Studies suggest that this compound can indirectly affect other signaling pathways like JAK2/STAT3/c-Myc, MAPK, and NF-κB. [, , , , ] The exact mechanisms of these interactions require further investigation.
- Impact on the tumor microenvironment: this compound can alter the tumor microenvironment by reducing the release of pro-inflammatory cytokines and chemokines. [] This modulation contributes to its antitumor effects.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C31H27F5N2O5S, and its molecular weight is 634.63 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A6: Research on this compound analogs has revealed critical structural features influencing its activity and potency. [, ] For example:
- Hydrophobic Interactions: The pentafluorophenyl and cyclohexylbenzene moieties contribute significantly to binding affinity with the STAT3 SH2 domain through hydrophobic interactions. [] Modifications to these hydrophobic fragments often lead to decreased potency. [, , ]
- Linker Region: Variations in the linker region connecting the key pharmacophores can impact both potency and pharmacokinetic properties. [, ] For instance, replacing the original linker with alanine or proline resulted in analogs with improved inhibitory activity. []
Q7: Are there any promising this compound analogs with improved properties?
A7: Several this compound analogs have shown enhanced characteristics:
- Increased Potency: Analogs like H012, H070, H072, H098, H127, H142, H145, H152, and H155 have demonstrated significantly improved potency in inhibiting STAT3 DNA-binding activity compared to this compound. []
- Enhanced Permeability: Analog H058 exhibited better permeability in Caco-2 cell models compared to this compound, suggesting potential for improved bioavailability. []
Q8: What are the limitations of current this compound analogs?
A8: While some analogs show improved potency or permeability, challenges remain:
- Metabolic Stability: Analogs with alanine linkers, like H048 and H058, demonstrated low microsomal stability, potentially due to labile methyl groups. [] This instability could hinder their in vivo efficacy.
- Selectivity: Although this compound and its analogs generally exhibit selectivity for STAT3 over other STAT family members like STAT1 and STAT5, the degree of selectivity varies among analogs and requires further optimization. [, ]
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
- Hematological Malignancies: Multiple myeloma, Waldenström macroglobulinemia, and T-cell acute lymphoblastic leukemia cell lines have shown sensitivity to this compound. [, , ]
- Solid Tumors: this compound has exhibited antitumor effects in preclinical models of breast cancer, lung cancer, gastric cancer, and glioma. [, , , , , , , ]
Q10: What in vivo models have been used to study this compound?
A10: The efficacy of this compound has been investigated in several in vivo models, including:
- Xenograft Models: this compound has shown promising results in inhibiting tumor growth in xenograft models of human breast cancer and lung cancer. [, , , ]
- Syngeneic Models: Studies utilizing mouse models of intracranial aneurysms and renal interstitial fibrosis have also demonstrated the therapeutic potential of this compound. [, ]
Q11: Has this compound been tested in clinical trials?
A11: While preclinical data for this compound appears promising, it's important to note that, to date, it has not yet progressed to clinical trials.
Q12: What are the potential limitations and challenges associated with this compound?
A12: Despite its promise, there are challenges in developing this compound as a therapeutic agent:
- Off-target Effects: Recent studies using thermal shift assays and mass spectrometry suggest that this compound, along with other STAT3 inhibitors like Stattic, might act as nonspecific alkylating agents. [] This finding highlights the importance of further research to confirm these interactions and assess potential off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


